2-Hydroxypropyl laurate

Vue d'ensemble

Description

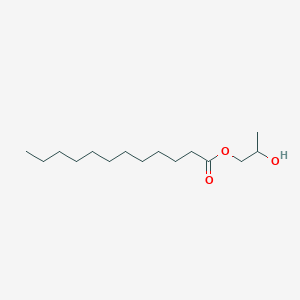

2-Hydroxypropyl laurate, also known as dodecanoic acid, 2-hydroxypropyl ester, is an organic compound with the molecular formula C15H30O3. It is a type of ester formed from lauric acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a surfactant in cleaning products .

Applications De Recherche Scientifique

2-Hydroxypropyl laurate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

Biology: Employed in the preparation of lipid-based drug delivery systems.

Medicine: Investigated for its potential use in topical formulations due to its skin-conditioning properties.

Industry: Utilized in the production of cosmetics, personal care products, and cleaning agents .

Analyse Biochimique

Biochemical Properties

It is known that this compound has a molecular weight of 258.4 and a density of 0.92 at 20℃ . It is also known to be very soluble in alcohol, methanol, and methylene chloride .

Cellular Effects

It has been suggested that laurate, a medium-chain fatty acid, can increase paracellular permeability for molecules up to a molecular mass of 330 Da by retrieval of claudin-5 from tight junctions without affecting tricellular contacts and the paracellular passage of macromolecules .

Molecular Mechanism

It is known that lauric acid, the major fatty acid present in oil extracted from coconut, acts as a natural ligand for PPARα, beneficially regulating secretion of apolipoproteins and enhancing fatty acid oxidation via PPARα signaling pathways in hepatocytes .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 362.5°C at 760 mmHg and a flash point of 139.3°C .

Dosage Effects in Animal Models

It is known that laurate can induce an increase in paracellular permeability for molecules up to a molecular mass of 330 Da in the intestinal epithelial cell model HT-29/B6 .

Metabolic Pathways

It is known that lauric acid, a major fatty acid present in oil extracted from coconut, can enhance fatty acid oxidation via PPARα signaling pathways in hepatocytes .

Transport and Distribution

It is known that this compound is practically insoluble in water, suggesting that it may require specific transporters or binding proteins for distribution within cells .

Subcellular Localization

It is known that this compound is practically insoluble in water, suggesting that it may localize in specific compartments or organelles within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl laurate can be synthesized through the esterification of lauric acid with 2-hydroxypropyl alcohol. The reaction typically involves heating lauric acid and 2-hydroxypropyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in the large-scale production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxypropyl laurate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form lauric acid and 2-hydroxypropyl alcohol.

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Lauric acid and 2-hydroxypropyl alcohol.

Oxidation: Carboxylic acids and ketones.

Substitution: Various substituted esters depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-hydroxypropyl laurate involves its interaction with lipid membranes. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active ingredients .

Comparaison Avec Des Composés Similaires

2-Hydroxypropyl palmitate: Similar ester formed from palmitic acid and 2-hydroxypropyl alcohol.

2-Hydroxypropyl stearate: Ester formed from stearic acid and 2-hydroxypropyl alcohol.

2-Hydroxypropyl myristate: Ester formed from myristic acid and 2-hydroxypropyl alcohol

Uniqueness: 2-Hydroxypropyl laurate is unique due to its balanced hydrophilic-lipophilic properties, making it an effective surfactant and emulsifier. Its moderate chain length provides an optimal balance between solubility and hydrophobicity, which is advantageous in various applications .

Activité Biologique

2-Hydroxypropyl laurate (C15H30O3) is an ester derived from lauric acid and 2-hydroxypropyl alcohol. This compound is recognized for its emulsifying and surfactant properties, making it valuable in various applications across the cosmetic and pharmaceutical industries. Its biological activities, particularly its antimicrobial properties and role as a skin conditioning agent, are of significant interest in research.

- Chemical Formula : C15H30O3

- Appearance : Colorless to pale yellow liquid

- Molecular Weight : 258.4 g/mol

Synthesis

The synthesis of this compound typically involves the esterification reaction between lauric acid and 2-hydroxypropyl alcohol, often facilitated by an acid catalyst. The reaction can be represented as follows:

This reaction is reversible and can be influenced by factors such as temperature and reactant concentration, with optimal conditions reported at 110 °C for a yield of 98 wt%.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity , which can be beneficial in cosmetic formulations to prevent microbial growth. This property is crucial for enhancing the shelf life and safety of products applied to the skin. The compound's effectiveness against various pathogens has been documented, indicating its potential use in personal care products.

Skin Conditioning Agent

In addition to its antimicrobial properties, this compound acts as a skin conditioning agent . It enhances the texture and feel of products applied to the skin, making it a popular ingredient in moisturizing formulations. Its ability to improve skin hydration and barrier function is particularly valuable in cosmetic applications .

Drug Delivery Enhancement

Research indicates that this compound can improve the solubility and bioavailability of poorly water-soluble drugs when incorporated into pharmaceutical formulations. This enhancement is attributed to its surfactant properties, which facilitate better absorption in biological systems .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Prevents microbial growth in cosmetic formulations |

| Skin Conditioning | Enhances texture and hydration of skin products |

| Drug Solubility Enhancement | Improves bioavailability of poorly soluble drugs in pharmaceutical applications |

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various esters, including this compound, demonstrated significant inhibition against common pathogens. The results indicated that this compound exhibited a comparable zone of inhibition against Gram-positive bacteria, suggesting its potential use as a preservative in cosmetic formulations.

Drug Delivery Systems Research

Another research effort explored the role of this compound in enhancing drug solubility. In vitro studies showed that formulations containing this compound significantly improved the absorption rates of poorly soluble drugs compared to control groups without it. This finding highlights its utility in developing more effective pharmaceutical products .

Propriétés

IUPAC Name |

2-hydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIZVZJETFVJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881006 | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-55-2, 27194-74-7 | |

| Record name | 2-Hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-hydroxypropyl laurate in the synthesis of the novel asphalt emulsifier?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of the betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate []. It is synthesized through the reaction of lauric acid and epichlorohydrin. This intermediate then undergoes further reactions with dimethylamine and sodium chloroacetate to yield the final emulsifier. The study highlights the importance of optimizing the synthesis conditions for this compound to achieve a high esterification yield (97.1% under optimal conditions) []. This efficient synthesis is key for the practical production of the emulsifier.

Q2: How was the formation of this compound monitored in the study, and what insights were gained?

A2: The synthesis of this compound was monitored using online Fourier-transform infrared (FTIR) spectroscopy []. This technique allowed the researchers to observe the reaction progression in real-time by tracking the appearance and disappearance of characteristic absorption bands associated with reactants, intermediates, and products. Importantly, online FTIR analysis enabled the detection of by-products formed during the reaction []. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions to maximize the yield and purity of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.